![molecular formula C11H19N3O2S B7593700 1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea
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Overview
Description
1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development and disease treatment. This compound is also known by its chemical name, MTU-027, and has been synthesized using various methods.
Mechanism of Action
MTU-027 exerts its biological activity through the inhibition of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the accumulation of acetylcholine in the brain and the inhibition of DNA replication, respectively. Additionally, MTU-027 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTU-027 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits DNA replication. In the brain, it inhibits the activity of acetylcholinesterase, leading to the accumulation of acetylcholine. MTU-027 has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
MTU-027 has several advantages and limitations for use in lab experiments. One advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another advantage is its ability to inhibit the activity of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. One limitation is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Another limitation is the lack of available data on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on MTU-027. One direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its pharmacokinetics and pharmacodynamics to better understand its potential toxicity and efficacy. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and bacterial infections.
Synthesis Methods
MTU-027 can be synthesized using various methods, including the reaction of 1-(2-methoxyethyl)-3-isocyanatopropyl carbamate with 5-methyl-2-mercapto-1,3-thiazole in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Scientific Research Applications
MTU-027 has potential applications in drug development and disease treatment. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. MTU-027 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-4-9(10-13-7-8(2)17-10)14-11(15)12-5-6-16-3/h7,9H,4-6H2,1-3H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAYNZENFBWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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